{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Description
The compound “{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane” is a highly specialized organophosphorus derivative characterized by a complex polycyclic framework. Its structure features a central dioxapentaphen ring system fused with hexahydro-5H substructures, substituted at two positions with bis(4-methylphenyl)phosphanyl groups. This architecture confers unique electronic and steric properties, making it a candidate for applications in asymmetric catalysis, ligand design, or materials science. The presence of bulky 4-methylphenyl substituents enhances stability against oxidation while modulating steric hindrance, a critical factor in reactivity .
Properties
IUPAC Name |
[20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSBHUTQQGVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane is a phosphine derivative with potential biological applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry and related fields. This article delves into the compound's properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₈H₄₆O₂P₂
- Molecular Weight : 716.83 g/mol
- Structure : The compound features a complex structure with multiple phenyl groups and phosphanyl functionalities that may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of phosphines often involves their role as ligands in coordination chemistry or as reactive intermediates in organic synthesis. The specific mechanisms for this compound include:
- Antioxidant Activity : Phosphines can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Some phosphine derivatives have been shown to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.
- Metal Ion Coordination : The ability to form complexes with metal ions can enhance the bioavailability and efficacy of drugs.
Case Studies and Research Findings
Several studies have explored the biological activity of phosphine compounds similar to the one :
- Anticancer Activity : Research has indicated that certain phosphine derivatives exhibit cytotoxic effects against cancer cell lines. For example, a related phosphine compound was tested against ovarian cancer cells and demonstrated significant growth inhibition.
-
Antimicrobial Properties : Another study highlighted the antimicrobial effects of phosphine derivatives against various bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Neuroprotective Effects : Some phosphines have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They may reduce neuronal apoptosis through modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s hexahydro-dioxapentaphen core provides greater conformational rigidity compared to dinaphtho-dioxaphosphepin derivatives, which exhibit flexibility due to naphthalenyl substituents .
- Unlike Bisphenol A analogs, which rely on phenolic hydroxyl groups for reactivity, the target compound’s phosphanyl groups enable coordination chemistry, useful in catalytic systems .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto ≈ 0.45–0.55) to dinaphtho-dioxaphosphepin derivatives due to shared dioxa-phosphorus motifs. However, low similarity (Tanimoto < 0.3) is observed with Bisphenol A analogs, reflecting divergent functional groups .
Table 2: Computational Similarity Metrics
| Metric | vs. Dinaphtho-dioxaphosphepin | vs. Bisphenol A |
|---|---|---|
| Tanimoto (MACCS) | 0.52 | 0.28 |
| Dice (Morgan) | 0.49 | 0.25 |
Bioactivity and Stability
- Dinaphtho-dioxaphosphepin derivatives show moderate antimicrobial activity but poor aqueous stability, attributed to hydrolytic cleavage of the dioxaphosphepin ring .
- Bisphenol A derivatives are bioactive but notorious for endocrine-disrupting effects, a risk absent in the target compound due to non-phenolic substituents .
Graph-Based Comparison
Graph-theoretical analysis highlights the target compound’s unique connectivity:
- The hexahydro-dioxapentaphen core creates a 3D scaffold with multiple chiral centers, complicating synthesis but enhancing enantioselectivity in catalytic applications.
- In contrast, Bisphenol A’s linear propane backbone lacks stereochemical complexity, limiting its utility in asymmetric reactions .
Research Implications and Challenges
The target compound’s combination of steric bulk and electronic tunability positions it as a promising ligand for transition-metal catalysis. However, challenges include:
- Synthetic Complexity : Multi-step synthesis required for the polycyclic framework.
- Stability : Susceptibility to ring-opening under strong acidic/basic conditions, as seen in related dioxaphosphepin systems .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can researchers mitigate side reactions?
- Methodological Answer: Synthesis typically involves coupling bis(4-methylphenyl)phosphine with halogenated polycyclic precursors under inert atmospheres. Key parameters include:
- Catalyst Selection: Palladium or copper catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Temperature Control: Reactions often proceed at 80–120°C to balance reactivity and decomposition risks .
- Solvent Choice: Use anhydrous toluene or THF to avoid hydrolysis of phosphanyl intermediates .
- Monitoring: Employ ³¹P NMR to track phosphine coordination and intermediate formation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a multi-technique approach:
- X-ray Crystallography: Resolves stereochemistry and confirms hexahydro-dioxapentaphen backbone geometry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
- ³¹P NMR: Identifies phosphorus environments (δ ~20–30 ppm for arylphosphanes) and detects impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (acute toxicity risks) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (flammable liquid hazards) .
- Storage: Keep in amber vials under argon at –20°C to prevent oxidation and thermal degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer: Discrepancies often arise from solvent polarity or trace metal impurities. Strategies include:
- Control Experiments: Compare reactivity in rigorously dried vs. ambient solvents to assess hydrolysis effects .
- Isotopic Labeling: Use deuterated analogs to trace reaction pathways (e.g., ²H NMR for kinetic studies) .
- Batch Analysis: Screen multiple synthesis batches via ICP-MS to identify metal contamination (e.g., Cu/Pd residues) .
Q. What mechanistic insights exist for its role in catalytic systems?
- Methodological Answer: The compound’s bulky arylphosphane groups enhance steric shielding in transition-metal complexes. Key approaches:
- DFT Calculations: Model ligand-metal interactions to predict catalytic activity (e.g., bond dissociation energies) .
- In Situ IR Spectroscopy: Monitor CO stretching frequencies in metal-carbonyl intermediates to assess electron-donating effects .
- Kinetic Profiling: Measure turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling) .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer: Stability is pH- and solvent-dependent:
| Condition | Decomposition Rate (t₁/₂) | Key Degradation Products |
|---|---|---|
| Aqueous (pH 7) | 24 hours | Phosphine oxides |
| Dry DCM | >1 week | None detected |
| Air-exposed | 2–4 hours | Oxidized phosphane |
Data Contradiction Analysis
Q. Why do studies report conflicting thermal stability data?
- Methodological Answer: Variations arise from differing purity levels or analytical methods. Resolve via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
